molecular formula C12H10ClN5O2S B5467898 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B5467898
M. Wt: 323.76 g/mol
InChI Key: YSRQQVXGSGXCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a fusion of benzene and imidazole . The benzimidazole moiety is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzimidazole moiety contains a five-membered ring fused to a benzene ring . The compound also contains a thioether group (S), an amide group (CONH), and an oxadiazole ring .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Many benzimidazole derivatives are used in medicine, but they can also have side effects . The specific safety and hazards of “2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide” are not specified in the sources I found.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, determination of its physical and chemical properties, and evaluation of its biological activity. Given the importance of benzimidazole derivatives in medicine , there could be potential for “2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide” in drug development.

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2S/c1-6-11(18-20-17-6)16-10(19)5-21-12-14-8-3-2-7(13)4-9(8)15-12/h2-4H,5H2,1H3,(H,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRQQVXGSGXCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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